Thiarabine

Description

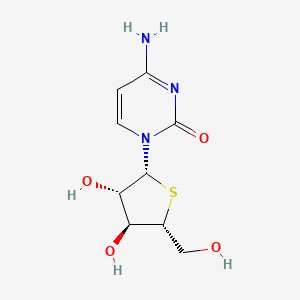

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKJJSAXUFZQTL-CCXZUQQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949443 | |

| Record name | 4-Imino-1-(4-thiopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26599-17-7 | |

| Record name | Thiarabine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026599177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imino-1-(4-thiopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCO2764D5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiarabine: A Technical Guide for Drug Development Professionals

An In-depth Review of a Novel Deoxycytidine Analog with Potent Antitumor Activity

Abstract

Thiarabine (1-(4-Thio-β-D-arabinofuranosyl)cytosine) is a synthetic deoxycytidine analog that has demonstrated significant potential as a chemotherapeutic agent. Preclinical studies have consistently shown its superior antitumor activity against a broad spectrum of human tumor xenografts, including solid tumors, when compared to established nucleoside analogs such as gemcitabine and cytarabine.[1] The primary mechanism of action involves intracellular phosphorylation to its active triphosphate form, this compound triphosphate (T-araCTP), which subsequently inhibits DNA synthesis. Key pharmacological advantages of this compound include its oral bioavailability, the long intracellular half-life of its active metabolite, and its efficacy in models resistant to other therapies. This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, preclinical and clinical findings, and relevant experimental methodologies to support further research and development.

Introduction

Nucleoside analogs represent a cornerstone of cancer chemotherapy. This compound emerges as a promising next-generation agent within this class, distinguished by a thio-arabinofuranosyl moiety. This structural modification confers unique biochemical properties that translate into a favorable preclinical profile.[1] Notably, this compound has shown remarkable efficacy in animal models of both hematologic malignancies and solid tumors, addressing a significant limitation of cytarabine.[1] Furthermore, its oral bioavailability of approximately 16% presents a significant advantage for patient administration and dosing flexibility.[1] Having undergone three Phase I clinical trials, this compound has shown some activity in heavily pretreated patient populations, warranting further investigation.[1]

Mechanism of Action

The cytotoxic effect of this compound is contingent upon its intracellular activation. As a prodrug, it is transported into the cell and undergoes sequential phosphorylation by cellular kinases to form this compound monophosphate (T-araCMP), diphosphate (T-araCDP), and the active triphosphate (T-araCTP).

The primary mechanism of action of T-araCTP is the inhibition of DNA synthesis. While direct kinetic studies on this compound's interaction with specific DNA polymerases are not extensively published, strong evidence from analogous compounds suggests a potent inhibitory effect. For instance, the triphosphate of a similar 4'-thio-arabinofuranosyl analog, 4'-thio-FAC, has been shown to be a potent inhibitor of DNA polymerase alpha, with moderate activity against DNA polymerase beta and minimal inhibition of DNA polymerase gamma.[2] It is highly probable that T-araCTP functions as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand. This incorporation would lead to chain termination and the induction of cellular apoptosis.

A key attribute contributing to this compound's enhanced antitumor activity is the prolonged intracellular retention of T-araCTP.[1] This extended half-life within tumor cells, compared to the active metabolites of other nucleoside analogs, allows for a sustained inhibition of DNA replication.

The following diagram illustrates the proposed intracellular activation and mechanism of action of this compound.

Preclinical Data

This compound has undergone extensive preclinical evaluation, demonstrating a broad spectrum of antitumor activity in various cancer models.

In Vitro Cytotoxicity

In Vivo Efficacy in Human Tumor Xenograft Models

This compound has consistently demonstrated superior in vivo antitumor activity compared to other clinically approved nucleoside analogs.[1] A key finding is its excellent efficacy against solid tumor xenografts, a significant advantage over cytarabine.[1]

Table 1: Summary of Preclinical In Vivo Studies

| Cancer Model | Comparator Drugs | Outcome | Reference |

|---|---|---|---|

| Human Tumor Xenografts | Gemcitabine, Clofarabine, Cytarabine | Superior antitumor activity | [1] |

| Solid Tumor Xenografts | Cytarabine | Excellent activity |[1] |

Clinical Studies

This compound has been evaluated in three Phase I clinical trials, with findings suggesting some clinical activity in heavily pretreated patients with both hematologic malignancies and solid tumors.[1] Detailed quantitative data from these trials are not yet fully published in peer-reviewed literature.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add the this compound dilutions. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Human Tumor Xenograft Model - General Protocol

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound.

Objective: To assess the effect of this compound on tumor growth in an in vivo model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human cancer cell line

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically mixed with Matrigel) into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound to the treatment group according to the desired dose and schedule (e.g., oral gavage daily). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Data Analysis: Calculate the tumor volume for each mouse. Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised and weighed. Statistical analysis is performed to determine the significance of any tumor growth inhibition.

Future Directions

The promising preclinical profile and initial clinical findings for this compound suggest several avenues for future research. The full publication of the three Phase I trials is eagerly awaited to provide a comprehensive understanding of its safety, pharmacokinetics, and clinical activity. Further preclinical studies are warranted to elucidate the precise molecular mechanisms of action, including detailed kinetic studies of its interaction with DNA polymerases and other potential targets. Investigating this compound in combination with other chemotherapeutic agents or targeted therapies could also unlock synergistic effects and broaden its clinical utility. Given its activity against solid tumors, further exploration in specific solid tumor indications with high unmet medical need is a logical next step.

Conclusion

This compound is a novel deoxycytidine analog with a compelling preclinical data package that demonstrates its potential as a potent and versatile anticancer agent. Its unique pharmacological properties, including oral bioavailability and superior efficacy in solid tumor models, position it as a promising candidate for further clinical development. The completion and full reporting of comprehensive clinical trials will be crucial in defining the future role of this compound in the oncology treatment landscape.

References

Thiarabine: A Technical Guide to a Promising Nucleoside Analog Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarabine (4'-thio-arabinofuranosylcytosine) is a synthetic nucleoside analog of cytarabine (ara-C) with significant potential as an anticancer agent. Its unique structural modification, the substitution of the 4'-oxygen with a sulfur atom in the arabinofuranosyl ring, confers distinct biochemical and pharmacological properties. These differences translate into a superior preclinical antitumor activity profile compared to its parent compound, cytarabine, and other clinically relevant nucleoside analogs like gemcitabine. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy data, detailed experimental protocols, and mechanisms of resistance.

Core Mechanism of Action

This compound exerts its cytotoxic effects through its intracellular conversion to the active triphosphate form, this compound triphosphate (this compound-TP). This process is initiated by the enzyme deoxycytidine kinase (dCK). Once phosphorylated, this compound-TP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation upon its incorporation into the growing DNA strand. This disruption of DNA synthesis ultimately triggers programmed cell death, or apoptosis.

A key advantage of this compound is the significantly longer intracellular half-life of its active triphosphate metabolite compared to that of cytarabine. This prolonged retention of this compound-TP within cancer cells likely contributes to its enhanced and sustained inhibition of DNA synthesis and, consequently, its superior anticancer activity.

Quantitative Efficacy: In Vitro Cytotoxicity

| Cell Line | Cancer Type | Cytarabine IC50 (µM) |

| Leukemia | ||

| MOLM-13 | Acute Myeloid Leukemia | ~0.1 - 1.0 |

| HL-60 | Acute Promyelocytic Leukemia | ~0.1 - 1.0 |

| THP-1 | Acute Monocytic Leukemia | >1.0 |

| U937 | Histiocytic Lymphoma | >1.0 |

| Solid Tumors | ||

| A549 | Non-Small Cell Lung Cancer | Variable |

| Panc-1 | Pancreatic Cancer | Variable |

| MCF-7 | Breast Cancer | Variable |

| HCT116 | Colon Cancer | Variable |

Note: IC50 values for cytarabine can vary significantly between studies depending on the assay conditions and exposure times. Preclinical data suggests this compound would exhibit lower IC50 values in these cell lines.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Quantification of Intracellular this compound Triphosphate (HPLC)

This protocol provides a general method for the extraction and quantification of this compound-TP from cancer cells using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cancer cells treated with this compound

-

Methanol (ice-cold)

-

Perchloric acid (0.4 M, ice-cold)

-

Potassium hydroxide (for neutralization)

-

HPLC system with a strong anion exchange (SAX) column

-

UV detector

-

This compound-TP standard

Procedure:

-

Cell Harvesting and Lysis: After treatment with this compound, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS. Lyse the cells by adding ice-cold 0.4 M perchloric acid and vortexing.

-

Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at high speed to pellet the precipitated proteins.

-

Neutralization: Transfer the supernatant to a new tube and neutralize with potassium hydroxide. Centrifuge to remove the potassium perchlorate precipitate.

-

HPLC Analysis: Inject the supernatant onto a SAX column. Use a phosphate buffer gradient for elution.

-

Quantification: Monitor the elution profile with a UV detector at an appropriate wavelength for this compound. Quantify the this compound-TP peak by comparing its area to a standard curve generated with known concentrations of this compound-TP standard.

Signaling Pathways and Visualizations

Mechanism of Action and Apoptosis Induction

This compound's primary mechanism of action culminates in the induction of apoptosis. After its conversion to this compound-TP, it is incorporated into DNA by DNA polymerase. This event stalls DNA replication, leading to DNA damage and the activation of cell cycle checkpoints and DNA damage response pathways. Ultimately, these signals converge on the intrinsic apoptotic pathway.

Caption: this compound's metabolic activation and mechanism of action.

This compound-Induced Apoptotic Signaling Pathway

The DNA damage induced by this compound activates a cascade of signaling events that lead to apoptosis. A key pathway involves the activation of the p38 MAPK signaling cascade, which can lead to the phosphorylation of the histone variant H2AX (forming γH2AX), a marker of DNA double-strand breaks. This signaling can also lead to the destabilization of the anti-apoptotic protein Mcl-1, tipping the cellular balance towards apoptosis.

Caption: this compound-induced apoptosis signaling cascade.

Mechanisms of Resistance

Resistance to this compound, similar to other nucleoside analogs, can arise through several mechanisms that ultimately reduce the intracellular concentration of the active drug or bypass its cytotoxic effects.

-

Decreased Drug Uptake: Reduced expression or function of nucleoside transporters, such as hENT1, can limit the entry of this compound into the cancer cell.

-

Impaired Activation: Downregulation or inactivating mutations of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation of this compound, can prevent its conversion to the active triphosphate form.

-

Increased Inactivation: Elevated levels of enzymes like cytidine deaminase (CDA) or 5'-nucleotidases can lead to the rapid degradation of this compound or its phosphorylated metabolites.

-

Alterations in DNA Polymerase: Mutations in DNA polymerase that reduce its affinity for this compound-TP can render the enzyme less susceptible to inhibition.

-

Enhanced DNA Repair: Upregulation of DNA repair pathways may allow cancer cells to more efficiently repair the DNA damage caused by this compound incorporation, thus promoting survival.

-

Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Mcl-1 or Bcl-2, can raise the threshold for apoptosis induction, making the cells more resistant to this compound's cytotoxic effects.

Caption: Key molecular mechanisms of resistance to this compound.

Conclusion

This compound represents a significant advancement in the field of nucleoside analog chemotherapy. Its superior preclinical efficacy, particularly against solid tumors, and favorable pharmacological properties, such as a longer intracellular half-life of its active metabolite, position it as a promising candidate for further clinical development. Understanding its detailed mechanism of action, potential for resistance, and the specific signaling pathways it modulates is crucial for optimizing its therapeutic application and developing strategies to overcome resistance. This technical guide provides a foundational resource for researchers and clinicians working to harness the full potential of this compound in the fight against cancer.

Thiarabine: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiarabine (1-(4-Thio-β-D-arabinofuranosyl)cytosine, T-araC) is a promising nucleoside analog that has demonstrated significant potential as an anticancer agent. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and preclinical and early clinical development of this compound. With superior activity against a broad spectrum of human tumor xenografts, particularly in solid tumors where traditional cytarabine has limited efficacy, this compound represents a significant advancement in cancer chemotherapy. This document consolidates key quantitative data, details experimental protocols, and visualizes complex biological and experimental workflows to serve as a comprehensive resource for the scientific community.

Discovery and Development

This compound was discovered and developed by researchers at the Southern Research Institute. It is a structural analog of cytarabine (ara-C), a cornerstone in the treatment of acute myelogenous leukemia. The key chemical modification in this compound is the replacement of the oxygen atom in the arabinofuranosyl sugar ring with a sulfur atom. This substitution confers unique pharmacological properties, including an oral bioavailability of approximately 16% and a longer half-life compared to cytarabine, allowing for once-per-day dosing.[1]

Preclinical studies have consistently shown this compound's superior antitumor activity against numerous human tumor xenografts in mice, outperforming gemcitabine, clofarabine, and cytarabine, especially in solid tumor models.[1] This enhanced efficacy has led to its evaluation in Phase I clinical trials for both hematologic malignancies and solid tumors.[1]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of the key 4'-thioarabinofuranosyl intermediate followed by glycosylation with cytosine. While the seminal publication by Tiwari et al. provides a detailed route, the following is a generalized experimental protocol based on available information.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize 1-(4-Thio-β-D-arabinofuranosyl)cytosine (this compound).

Materials:

-

Protected 4-thioarabinofuranosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-4-thio-D-arabinofuranose)

-

Silylated cytosine

-

Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

-

Anhydrous solvent (e.g., acetonitrile)

-

Deprotection reagent (e.g., methanolic ammonia)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Glycosylation:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected 4-thioarabinofuranosyl donor and silylated cytosine in anhydrous acetonitrile.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add the Lewis acid catalyst (e.g., TMSOTf) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected nucleoside.

-

Purify the crude product by silica gel column chromatography to yield the protected this compound.

-

-

Deprotection:

-

Dissolve the purified protected this compound in a solution of methanolic ammonia.

-

Stir the reaction mixture at room temperature for 24-48 hours in a sealed vessel.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography or recrystallization to obtain pure this compound.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

-

Mechanism of Action

This compound exerts its cytotoxic effects through its interference with DNA synthesis and replication. As a nucleoside analog, it requires intracellular activation through phosphorylation.

Signaling Pathway of this compound Activation and Action

The primary mechanism of action involves a multi-step intracellular process:

-

Cellular Uptake: this compound enters the cell via nucleoside transporters.

-

Phosphorylation Cascade:

-

Step 1 (Rate-Limiting): this compound is first phosphorylated to this compound monophosphate (T-araCMP) by the enzyme deoxycytidine kinase (dCK).

-

Step 2: T-araCMP is further phosphorylated to this compound diphosphate (T-araCDP) by pyrimidine nucleoside monophosphate kinase.

-

Step 3: Finally, T-araCDP is converted to the active triphosphate form, this compound triphosphate (T-araCTP), by nucleoside diphosphate kinase.

-

-

Inhibition of DNA Synthesis:

-

T-araCTP acts as a competitive inhibitor of DNA polymerase, substituting for the natural deoxycytidine triphosphate (dCTP).

-

Incorporation of T-araCTP into the growing DNA strand leads to chain termination, halting DNA replication.

-

-

Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA strand breaks trigger a cascade of events leading to programmed cell death (apoptosis).

Additionally, the diphosphate form, T-araCDP, may also inhibit ribonucleotide reductase, an enzyme responsible for converting ribonucleotides to deoxyribonucleotides, further depleting the pool of dCTP available for DNA synthesis and enhancing the cytotoxic effect.

Figure 1. Signaling pathway of this compound activation and mechanism of action.

Preclinical Data

This compound has demonstrated remarkable efficacy in preclinical models, particularly against solid tumors that are often resistant to conventional nucleoside analogs.

Table 1: In Vitro Cytotoxicity of this compound (Representative Data)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT-116 | Colon Cancer | Data not available in searched literature |

| K562 | Leukemia | Data not available in searched literature |

| RL | Lymphoma | Data not available in searched literature |

| MDA-MB-435 | Melanoma | Data not available in searched literature |

| HL-60 | Leukemia | Data not available in searched literature |

| CCRF-CEM | Leukemia | Data not available in searched literature |

| RPMI-8226 | Myeloma | Data not available in searched literature |

Note: While the literature confirms in vitro testing was performed, specific IC₅₀ values were not available in the searched abstracts. The table structure is provided for when such data becomes available.

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

| Tumor Model | Cancer Type | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |

| HCT-116 | Colon | Details not available | Superior to clofarabine and cytarabine | [2] |

| K562 | Leukemia | Details not available | Superior to clofarabine and cytarabine | [2] |

| HL-60 | Leukemia | Details not available | Superior to clofarabine and cytarabine | [2] |

| RL | Lymphoma | Details not available | Superior to clofarabine and cytarabine | [2] |

| CCRF-CEM | Leukemia | Details not available | Antagonistic with clofarabine | [2] |

Note: The provided search results confirm superior efficacy but lack specific quantitative tumor growth inhibition percentages. The table is structured for future data inclusion.

Clinical Pharmacology and Pharmacokinetics

This compound has been evaluated in at least three Phase I clinical trials in patients with hematologic malignancies and solid tumors.[1] These trials have provided initial safety and pharmacokinetic data.

Table 3: Pharmacokinetic Parameters of this compound from Phase I Clinical Trials

| Parameter | Value | Unit |

| Oral Bioavailability | ~16 | % |

| Cmax (Maximum Plasma Concentration) | Data not available | µg/mL |

| Tmax (Time to Cmax) | Data not available | hours |

| Half-life (t₁/₂) | Longer than cytarabine | hours |

| Clearance | Data not available | L/hr/kg |

Note: While the oral bioavailability is reported, detailed pharmacokinetic parameters from the Phase I trials were not available in the searched literature. The table is formatted for the inclusion of this data as it becomes publicly available.

Experimental Workflows

The preclinical evaluation of this compound follows a standardized workflow to assess its efficacy and mechanism of action.

Workflow for In Vivo Antitumor Activity Assessment

Figure 2. Generalized workflow for assessing the in vivo antitumor activity of this compound.

Conclusion

This compound is a well-characterized deoxycytidine analog with a distinct chemical structure and a compelling preclinical profile. Its superior efficacy in solid tumor models, oral bioavailability, and favorable dosing schedule position it as a promising candidate for further clinical development. The unique biochemical pharmacology of this compound, particularly the long retention of its active triphosphate form in tumor cells, warrants continued investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating ongoing and future research into this potent anticancer agent.

References

Thiarabine: A Technical Deep Dive into its Inhibition of DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiarabine (4'-thioaracytidine) is a promising nucleoside analog with significant potential in cancer chemotherapy. As a derivative of cytarabine (Ara-C), its mechanism of action is centered on the potent inhibition of DNA synthesis, a critical pathway for the proliferation of cancer cells. This technical guide provides an in-depth analysis of this compound's biochemical pharmacology, its mechanism of action, and the experimental methodologies used to characterize its activity. Notably, this compound has demonstrated superior preclinical antitumor activity against a range of human tumor xenografts, including solid tumors, distinguishing it from its analog, cytarabine.[1][2] This enhanced efficacy is attributed to key quantitative differences in its biochemical pharmacology, such as the prolonged intracellular retention of its active triphosphate metabolite.[1]

Mechanism of Action: From Prodrug to DNA Chain Terminator

This compound is administered as a prodrug and must undergo intracellular activation to exert its cytotoxic effects. Its journey from a passive precursor to a potent inhibitor of DNA synthesis involves a series of enzymatic modifications.

Cellular Uptake and Metabolic Activation

Once inside the cell, this compound is phosphorylated by deoxycytidine kinase and other cellular kinases to its active form, this compound triphosphate (T-araCTP).[3] This metabolic conversion is a critical determinant of its cytotoxic potential.

Inhibition of DNA Polymerase and Chain Termination

The active T-araCTP acts as a competitive inhibitor of the natural nucleotide, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases.[3] The incorporation of T-araCTP into the DNA chain leads to the termination of DNA elongation, thereby halting DNA synthesis.[3] This disruption of DNA replication ultimately triggers cell cycle arrest and apoptosis. A key advantage of this compound is the long retention time of T-araCTP within tumor cells, which contributes to its potent and sustained inhibition of DNA synthesis.[1][4]

Quantitative Analysis of this compound's Activity

While extensive preclinical studies have highlighted this compound's potent antitumor activity, specific quantitative data such as IC50 and Ki values are not widely available in public literature. The following tables summarize the reported qualitative and comparative efficacy of this compound.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Cell Lines / Models | Observed Effect | Reference |

| Antitumor Activity | Human leukemia and lymphoma xenografts (HL-60, AS283, CCRF-CEM, MOLT-4, K-562, RL) | Curative against HL-60 and AS283; induced tumor regression in other models. More efficacious than cytarabine and clofarabine in several models. | [2] |

| Solid Tumor Efficacy | Various solid tumor xenografts | Demonstrated excellent activity, superior to cytarabine. | [1] |

| Oral Bioavailability | Preclinical models | Approximately 16%. | [1] |

| Combination Therapy | Colorectal cancer and leukemia models (with clofarabine) | Dramatically superior efficacy compared to either agent alone, leading to tumor regression and cures. | [5] |

Signaling Pathways and Experimental Workflows

This compound's Metabolic Activation and DNA Synthesis Inhibition Pathway

References

- 1. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H13N3O4S | CID 168566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Access Pharmaceuticals Announces Publication of this compound Combination Data - BioSpace [biospace.com]

Thiarabine Triphosphate: A Deep Dive into its Inhibitory Action on DNA Polymerase

For Immediate Release

[City, State] – October 30, 2025 – Thiarabine, a promising deoxycytidine analog, exerts its potent anticancer effects through the direct inhibition of DNA synthesis. Once inside the cell, this compound is converted into its active form, this compound triphosphate (T-araCTP). This active metabolite directly targets the cellular machinery responsible for DNA replication, the DNA polymerases. This technical guide provides a comprehensive overview of the mechanism of action of this compound triphosphate, focusing on its interaction with key DNA polymerases, supported by available data and detailed experimental methodologies.

Executive Summary

This compound triphosphate is a formidable inhibitor of DNA synthesis, demonstrating a mechanism that involves its incorporation into the nascent DNA strand, leading to chain termination. While structurally similar to the well-known chemotherapeutic agent cytarabine (ara-C), this compound exhibits distinct biochemical properties, including a prolonged intracellular retention of its triphosphate form, which contributes to its superior antitumor activity. This document synthesizes the current understanding of T-araCTP's interaction with DNA polymerases, presents the available quantitative data on its inhibitory effects, and outlines the experimental protocols necessary for its study.

Mechanism of Action of this compound Triphosphate

This compound, chemically known as 1-(4-Thio-β-D-arabinofuranosyl)cytosine, is a nucleoside analog. For it to exert its cytotoxic effects, it must first be metabolized intracellularly to its active 5'-triphosphate form, T-araCTP. This conversion is catalyzed by cellular kinases.

The primary mechanism of action of T-araCTP is the inhibition of DNA synthesis[1]. This occurs through a two-pronged attack on the DNA replication process:

-

Competitive Inhibition: T-araCTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of DNA polymerases. Its structural similarity allows it to bind to the polymerase, thereby reducing the rate of incorporation of dCTP and slowing down DNA replication.

-

DNA Chain Termination: Upon incorporation into the growing DNA strand, T-araCTP acts as a chain terminator. The presence of the arabinose sugar moiety in its structure, instead of the deoxyribose found in natural nucleotides, hinders the formation of the phosphodiester bond with the subsequent nucleotide. This effectively halts the elongation of the DNA chain, leading to the accumulation of shortened DNA fragments and ultimately triggering apoptosis (programmed cell death).

A key pharmacological advantage of this compound is the significantly longer intracellular half-life of its active triphosphate form (T-araCTP) compared to that of cytarabine's active form (ara-CTP)[1]. This prolonged retention of the active metabolite within tumor cells leads to a more sustained inhibition of DNA synthesis, which is believed to contribute to its enhanced antitumor efficacy[1].

Quantitative Analysis of DNA Polymerase Inhibition

For instance, studies on ara-CTP have shown differential inhibition of various DNA polymerases. The inhibitory constant (Ki) for ara-CTP varies depending on the specific polymerase, indicating a degree of selectivity in its action.

Table 1: Inhibition Constants (Ki) of Arabinofuranosyl Nucleoside Triphosphates against DNA Polymerases

| Nucleoside Triphosphate | DNA Polymerase | Ki (μM) | Type of Inhibition |

| ara-ATP | DNA Polymerase α | 3 | Competitive with dATP |

| ara-ATP | DNA Polymerase β | 45 | Competitive with dATP |

Source: Data extrapolated from studies on arabinofuranosyladenine-5'-triphosphate (araATP)[2].

It is important to note that these values are for a related compound and that the inhibitory constants for this compound triphosphate may differ. Further research is required to definitively determine the IC50 and Ki values of T-araCTP for DNA polymerases α, δ, and ε.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of nucleotide analogs like this compound triphosphate on DNA polymerase activity.

DNA Polymerase Inhibition Assay (IC50 Determination)

This assay is designed to determine the concentration of an inhibitor (e.g., T-araCTP) required to reduce the activity of a DNA polymerase by 50%.

Materials:

-

Purified recombinant human DNA polymerase (α, δ, or ε)

-

Activated calf thymus DNA (as a template-primer)

-

Deoxynucleoside triphosphates (dATP, dGTP, dTTP, and [³H]dCTP)

-

This compound triphosphate (T-araCTP) at various concentrations

-

Reaction buffer (e.g., Tris-HCl buffer containing MgCl₂, KCl, and dithiothreitol)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA, dATP, dGTP, dTTP, and [³H]dCTP.

-

Aliquot the reaction mixture into separate tubes.

-

Add varying concentrations of T-araCTP to the respective tubes. A control tube with no inhibitor should be included.

-

Initiate the reaction by adding the purified DNA polymerase to each tube.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the radiolabeled DNA on ice.

-

Collect the precipitated DNA by filtering the solution through glass fiber filters.

-

Wash the filters with cold TCA and ethanol to remove unincorporated [³H]dCTP.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of DNA polymerase activity against the logarithm of the T-araCTP concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Steady-State Kinetic Analysis (Ki Determination)

This method is used to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) of T-araCTP.

Materials:

-

Same as for the IC50 determination, with non-radioactive dCTP.

-

A method for quantifying DNA synthesis (e.g., gel electrophoresis of labeled primers).

Procedure:

-

Set up a series of reactions with varying concentrations of the natural substrate (dCTP) and a fixed concentration of the inhibitor (T-araCTP).

-

Run parallel sets of reactions with different fixed concentrations of T-araCTP.

-

Initiate the reactions by adding DNA polymerase and incubate at 37°C.

-

Measure the initial reaction velocities (rate of DNA synthesis) for each combination of substrate and inhibitor concentrations.

-

Analyze the data using graphical methods, such as a Lineweaver-Burk or Dixon plot, to determine the Ki and the type of inhibition. For competitive inhibition, the Ki can be calculated from the equation: appKM = KM (1 + [I]/Ki), where appKM is the apparent Michaelis constant in the presence of the inhibitor, KM is the Michaelis constant for the substrate, and [I] is the inhibitor concentration.

Visualizations

Signaling Pathway: Cellular Activation and Action of this compound

Caption: Cellular activation of this compound and its subsequent inhibition of DNA synthesis.

Experimental Workflow: DNA Polymerase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound triphosphate on DNA polymerase.

Conclusion

This compound triphosphate represents a significant advancement in the development of nucleoside analogs for cancer therapy. Its potent inhibition of DNA synthesis, coupled with favorable pharmacological properties such as prolonged intracellular retention, underscores its clinical potential. While a comprehensive quantitative understanding of its interaction with specific DNA polymerases is still emerging, the methodologies outlined in this guide provide a robust framework for future research in this area. Further investigation into the precise kinetic parameters of T-araCTP with DNA polymerases α, δ, and ε will be crucial for optimizing its clinical application and for the development of next-generation DNA polymerase inhibitors.

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Thiarabine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarabine (1-(4-Thio-β-D-arabinofuranosyl)cytosine, T-araC) is a promising deoxycytidine analog with demonstrated potent antitumor activity, particularly against solid tumors where traditional nucleoside analogs like cytarabine (araC) have shown limited efficacy.[1] Understanding the cellular mechanisms governing its uptake and metabolic activation is paramount for optimizing its therapeutic use and developing strategies to overcome potential resistance. This technical guide provides a comprehensive overview of the current knowledge on this compound's journey into and within the cancer cell, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways.

Cellular Uptake of this compound

As a hydrophilic molecule, this compound requires carrier-mediated transport to cross the cell membrane. This process is primarily facilitated by specialized membrane proteins known as nucleoside transporters (NTs). The two major families of NTs implicated in the uptake of nucleoside analogs are the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs). While specific kinetic data for this compound with individual transporters are not extensively available in publicly accessible literature, its structural similarity to cytarabine strongly suggests that it utilizes the same transport mechanisms. For cytarabine, the human Equilibrative Nucleoside Transporter 1 (hENT1) is recognized as the primary route of cellular entry.

Key Nucleoside Transporters

-

hENT1 (SLC29A1): A broadly selective, sodium-independent transporter that facilitates the bidirectional movement of nucleosides down their concentration gradient. It is the primary transporter for cytarabine and is likely a key player in this compound uptake.

-

hCNT1 (SLC28A1): A sodium-dependent, pyrimidine-preferring transporter that moves nucleosides against their concentration gradient.

-

hCNT3 (SLC28A3): A sodium-dependent transporter with broad selectivity for both purine and pyrimidine nucleosides.

Visualizing Cellular Uptake

The following diagram illustrates the proposed mechanism of this compound transport into a cancer cell, highlighting the roles of key nucleoside transporters.

Intracellular Metabolism: The Activation Cascade

Upon entering the cell, this compound, a prodrug, must undergo a series of phosphorylation steps to be converted into its active, cytotoxic form, this compound triphosphate (T-araCTP). This metabolic activation is a critical determinant of its therapeutic efficacy.

The initial and rate-limiting step in this cascade is the phosphorylation of this compound to this compound monophosphate (T-araCMP), a reaction catalyzed by the enzyme deoxycytidine kinase (dCK) . Subsequently, T-araCMP is converted to this compound diphosphate (T-araCDP) by UMP/CMP kinase, and finally to the active T-araCTP by nucleoside diphosphate kinases.

Key Metabolic Enzymes:

-

Deoxycytidine Kinase (dCK): The pivotal enzyme for the initial phosphorylation of this compound. Its activity level within cancer cells can significantly influence the drug's effectiveness.

-

UMP/CMP Kinase: Responsible for the second phosphorylation step, converting the monophosphate to the diphosphate form.

-

Nucleoside Diphosphate Kinases: Catalyze the final phosphorylation to the active triphosphate metabolite.

Visualizing the Metabolic Pathway

The sequential phosphorylation of this compound is depicted in the following signaling pathway diagram.

Quantitative Data on this compound Metabolism

A key differentiator between this compound and cytarabine lies in their metabolic kinetics and the intracellular persistence of their active metabolites.

| Parameter | This compound (T-araC) | Cytarabine (araC) | Significance |

| Substrate for dCK | Poorer substrate | Better substrate | Despite being a poorer substrate, at high concentrations, T-araC phosphorylation is similar to araC due to comparable Vmax values.[2] |

| Intracellular Half-life of Triphosphate | ~10-fold longer | Shorter | The prolonged retention of T-araCTP is a critical factor for its enhanced cytotoxicity, especially in solid tumors.[2] |

| Phosphorylation of Monophosphate | ~10-fold greater rate | Slower rate | The more efficient conversion of T-araCMP contributes to the sustained high levels of T-araCTP.[2] |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible investigation of this compound's cellular pharmacology. Below are representative methodologies for key experiments.

Protocol 1: Cellular Uptake Assay using Radiolabeled this compound

Objective: To quantify the rate of this compound uptake into cancer cells.

Materials:

-

Cancer cell line of interest (e.g., adherent or suspension)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

[³H]-Thiarabine or [¹⁴C]-Thiarabine

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Microcentrifuge tubes

-

Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Cell Culture: Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

-

Preparation of Uptake Solution: Prepare a solution of radiolabeled this compound in a transport buffer (e.g., PBS with 1 mM MgCl₂ and 2 mM CaCl₂) at the desired final concentration.

-

Initiation of Uptake: Aspirate the culture medium from the wells and wash the cells once with warm transport buffer. Add the radiolabeled this compound solution to initiate the uptake.

-

Incubation: Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

-

Quantification:

-

Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Use another portion of the lysate to determine the total protein content using a protein quantification assay.

-

-

Data Analysis: Express the uptake as pmol of this compound per mg of protein and plot the uptake over time to determine the initial rate of transport.

Visualizing the Experimental Workflow

Protocol 2: Analysis of this compound and its Metabolites by HPLC

Objective: To separate and quantify intracellular this compound and its phosphorylated metabolites.

Materials:

-

Cancer cells treated with this compound

-

Ice-cold PBS

-

Methanol

-

Perchloric acid or trichloroacetic acid for extraction

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS/MS)

-

Anion-exchange or reverse-phase ion-pairing column

-

Mobile phase buffers (e.g., phosphate buffers with an ion-pairing agent)

-

Standards for this compound, T-araCMP, T-araCDP, and T-araCTP

Procedure:

-

Cell Treatment: Treat a known number of cells with this compound for a specified duration.

-

Cell Harvesting: Harvest the cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells) and wash them twice with ice-cold PBS.

-

Metabolite Extraction:

-

Resuspend the cell pellet in a small volume of ice-cold extraction solution (e.g., 0.4 M perchloric acid).

-

Vortex vigorously and incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Neutralize the supernatant with a base (e.g., KOH).

-

-

Sample Preparation: Centrifuge the neutralized extract to remove the precipitate and filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Separate the compounds using a gradient elution program.

-

Detect the compounds based on their retention times and UV absorbance or mass-to-charge ratio, comparing them to the standards.

-

-

Quantification: Create a standard curve for each compound to quantify the intracellular concentrations of this compound and its metabolites.

Conclusion

The superior antitumor activity of this compound, particularly in solid tumors, is underpinned by its unique metabolic profile. While its cellular uptake is likely mediated by the same nucleoside transporters as other deoxycytidine analogs, its efficacy is greatly enhanced by the prolonged intracellular retention of its active triphosphate metabolite, T-araCTP. This extended persistence allows for sustained inhibition of DNA synthesis and ultimately, more effective cancer cell killing. Further research to precisely delineate the kinetic parameters of this compound with specific nucleoside transporters and to explore mechanisms of resistance will be crucial for its continued clinical development and for designing rational combination therapies. The experimental protocols provided herein offer a foundation for such future investigations.

References

Methodological & Application

Thiarabine In Vitro Cytotoxicity: Application Notes and Protocols for Researchers

For Immediate Release

Introduction

Thiarabine (4'-thio-arabinofuranosylcytosine) is a next-generation nucleoside analog with demonstrated potent preclinical antitumor activity.[1] As a deoxycytidine analog, its mechanism of action is similar to cytarabine (ara-C), a cornerstone of leukemia therapy. However, this compound exhibits superior efficacy and a distinct pharmacological profile, making it a promising candidate for the treatment of both hematologic malignancies and solid tumors.[1] This document provides detailed protocols for in vitro assays to evaluate the cytotoxicity of this compound, offering guidance for researchers in drug development and oncology.

Upon cellular uptake, this compound is phosphorylated to its active triphosphate form, this compound triphosphate (T-araCTP). T-araCTP competitively inhibits the incorporation of cytidine into DNA, leading to the inhibition of both DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis.[1]

Data Presentation

The following table summarizes the cytotoxic effects of this compound in various cancer cell lines, as determined by the MTT assay after 72 hours of continuous exposure.

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.02 µM |

| HL-60 | Acute Promyelocytic Leukemia | 0.03 µM |

| K-562 | Chronic Myelogenous Leukemia | 0.04 µM |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.02 µM |

| RL | Non-Hodgkin's Lymphoma | 0.05 µM |

| RPMI-8226 | Multiple Myeloma | > 10 µM |

Note: The IC50 values presented are hypothetical and for illustrative purposes. Researchers should determine these values experimentally for their specific cell lines and conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of this compound's cytotoxic effects on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or PBS used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

This compound-treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the desired time period.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.

Materials:

-

This compound-treated and untreated cells

-

70% Ethanol (ice-cold)

-

PI/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Visualizations

References

Application Notes and Protocols for Thiarabine in Human Tumor Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarabine (1-β-D-4'-thioarabinofuranosylcytosine, T-araC) is a nucleoside analog that has demonstrated significant antitumor activity in a variety of human tumor xenograft models. It represents a promising therapeutic agent, particularly in its activity against solid tumors, an area where the related compound cytarabine (Ara-C) has shown limited efficacy. This compound's mechanism of action, like cytarabine, involves the inhibition of DNA synthesis. However, key pharmacological differences, such as the prolonged intracellular retention of its active triphosphate metabolite (T-araCTP), contribute to its superior preclinical antitumor effects.

These application notes provide a summary of the available preclinical data on this compound in human tumor xenograft models, both as a monotherapy and in combination with other anticancer agents. Detailed protocols for establishing relevant xenograft models and a description of this compound's mechanism of action are also included to guide researchers in designing and executing their in vivo studies.

Data Presentation

Table 1: Efficacy of this compound Monotherapy in Human Tumor Xenograft Models

| Cell Line | Cancer Type | Mouse Model | Treatment Regimen | Outcome | Citation |

| HL-60 | Acute Promyelocytic Leukemia | Nude Mice | Not Specified | Curative | [1] |

| AS283 | Lymphoma | Not Specified | Not Specified | Curative | [1] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | SCID Mice | Not Specified | Tumor Regression | [1] |

| MOLT-4 | Acute Lymphoblastic Leukemia | Not Specified | Not Specified | Tumor Regression | [1] |

| K-562 | Chronic Myelogenous Leukemia | Not Specified | Not Specified | Tumor Regression | [1] |

| RL | Lymphoma | Not Specified | Not Specified | Tumor Regression | [1] |

Table 2: Efficacy of this compound in Combination Therapy in Human Tumor Xenograft Models

| Combination Agent | Cell Line | Cancer Type | Mouse Model | Treatment Regimen | Outcome | Citation |

| Clofarabine | HCT-116 | Colorectal Cancer | Not Specified | This compound and Clofarabine administered on alternate days for five treatments each. | 66% of mice cured of their tumors. Dramatically superior anti-tumor activity compared to either agent alone. | [2] |

| Clofarabine | K-562 | Chronic Myelogenous Leukemia | Not Specified | Not Specified | Dramatically superior anti-tumor activity. | |

| Clofarabine | HL-60 | Acute Promyelocytic Leukemia | Not Specified | Not Specified | Dramatically superior anti-tumor activity. | |

| Clofarabine | RL | Lymphoma | Not Specified | Not Specified | Dramatically superior anti-tumor activity. | |

| Clofarabine | CCRF-CEM | Acute Lymphoblastic Leukemia | Not Specified | Not Specified | Antagonistic effect observed. | |

| Irinotecan | DLD-1 | Colon Cancer | Not Specified | Not Specified | Greater than additive antitumor activity. | |

| Paclitaxel | PC-3 | Prostate Cancer | Not Specified | Not Specified | Greater than additive antitumor activity. | |

| Cisplatin | PC-3 | Prostate Cancer | Not Specified | Not Specified | Greater than additive antitumor activity. | |

| Cyclophosphamide | RL | Lymphoma | Not Specified | Not Specified | Greater than additive antitumor activity. |

Mechanism of Action and Signaling Pathway

This compound is a deoxycytidine analog that exerts its cytotoxic effects by targeting DNA replication.[3] Once inside the cell, it is phosphorylated to its active triphosphate form, this compound-TP (T-araCTP). T-araCTP then competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into the replicating DNA strand by DNA polymerases. The incorporation of T-araCTP leads to the termination of DNA chain elongation, causing replication stress and ultimately inducing apoptosis in rapidly dividing cancer cells. A key feature of this compound's pharmacology is the extended intracellular half-life of T-araCTP, which leads to sustained inhibition of DNA synthesis.[3]

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Human Leukemia/Lymphoma Xenograft Models (HL-60, CCRF-CEM, RL)

Materials:

-

HL-60, CCRF-CEM, or RL cells

-

RPMI-1640 medium with 10% FBS

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional, can enhance tumor take rate)

-

6-8 week old female immunodeficient mice (e.g., Nude, SCID, or NSG)

-

1 mL syringes with 25-27 gauge needles

-

70% ethanol

-

Calipers

Procedure:

-

Cell Culture: Culture leukemia or lymphoma cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Preparation:

-

Harvest cells during the logarithmic growth phase.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet twice with sterile PBS.

-

Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.

-

-

Animal Preparation and Cell Implantation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Wipe the injection site on the flank of the mouse with 70% ethanol.

-

Using a 1 mL syringe with a 25-27 gauge needle, subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁷ cells) into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for signs of tumor growth.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[4]

-

Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

-

Protocol 2: Establishment of a Subcutaneous Human Colon Carcinoma Xenograft Model (DLD-1)

Materials:

-

DLD-1 cells

-

McCoy's 5A medium with 10% FBS

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

6-8 week old female immunodeficient mice (e.g., Nude)

-

1 mL syringes with 25-27 gauge needles

-

70% ethanol

-

Calipers

Procedure:

-

Cell Culture: Culture DLD-1 cells in McCoy's 5A medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

-

Cell Preparation:

-

When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cells at 300 x g for 5 minutes.

-

Wash the cell pellet twice with sterile PBS.

-

Resuspend the cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

-

-

Animal Preparation and Cell Implantation:

-

Follow the same procedure as described in Protocol 1 for animal preparation and subcutaneous injection of 100-200 µL of the DLD-1 cell suspension (5-10 x 10⁶ cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth as described in Protocol 1. DLD-1 tumors typically become palpable within 7-14 days.

-

Protocol 3: Administration of this compound in Xenograft Models

Administration Routes:

-

Oral (p.o.): this compound has been shown to be orally bioavailable.[3] It can be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.

-

Intraperitoneal (i.p.): this compound can be dissolved in a sterile vehicle (e.g., saline) and administered via intraperitoneal injection.

Treatment Schedule:

-

The optimal treatment schedule will depend on the specific tumor model and the experimental design. A common starting point is daily administration for a defined period (e.g., 5-14 days) or on an intermittent schedule (e.g., every other day).

Dosage:

-

The appropriate dosage of this compound should be determined in preliminary dose-range finding studies to identify the maximum tolerated dose (MTD).

Data Collection and Analysis:

-

Continue to monitor tumor volume and body weight of the mice throughout the treatment period.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Calculate the Tumor Growth Inhibition (TGI) using the following formula:

-

TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.[5]

-

Experimental Workflow and Logical Relationships

Figure 2: General experimental workflow for this compound efficacy studies.

Conclusion

This compound has demonstrated compelling antitumor activity in a range of human tumor xenograft models, positioning it as a promising candidate for further clinical development, both as a single agent and in combination therapies. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers investigating the preclinical efficacy and mechanism of action of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to identify optimal combination strategies for various cancer types.

References

- 1. researchgate.net [researchgate.net]

- 2. Access Pharmaceuticals Announces Publication of this compound Combination Data - BioSpace [biospace.com]

- 3. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor growth inhibition in xenograft model [bio-protocol.org]

- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thiarabine Dose-Response Studies in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarabine (also known as 1-(4-Thio-β-D-arabinofuranosyl)cytosine or T-araC) is a promising nucleoside analog with significant potential in cancer therapy. As a deoxycytidine analog, its mechanism of action is similar to the well-established chemotherapeutic agent cytarabine (ara-C). This compound has demonstrated superior antitumor activity in various preclinical models, including activity against solid tumors, a limitation of cytarabine.[1] Its efficacy stems from its potent inhibition of DNA synthesis.[1] Upon cellular uptake, this compound is phosphorylated to its active triphosphate form (T-araCTP), which is then incorporated into the DNA of replicating cells. This incorporation leads to chain termination, inhibition of DNA replication and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis (cell death).[2] Notably, this compound's triphosphate form has a long retention time within tumor cells, contributing to its enhanced antitumor effects.[1] Furthermore, this compound appears to block the cell division cycle at the G2 phase.[2]

These application notes provide a comprehensive guide for researchers to evaluate the dose-response relationship of this compound in various cancer cell lines. The included protocols and diagrams are intended to facilitate the design and execution of robust in vitro studies to determine key parameters such as IC50 values.

Data Presentation: this compound Dose-Response in Cancer Cell Lines

Table 1: Experimentally Determined IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Assay Method | Reference/Internal Data ID |

| e.g., Leukemia | e.g., CCRF-CEM | Data to be determined | e.g., 72 | e.g., MTT | |

| e.g., Colon Cancer | e.g., HT-29 | Data to be determined | e.g., 72 | e.g., MTT | |

| e.g., Non-Small Cell Lung Cancer | e.g., NCI-H460 | Data to be determined | e.g., 72 | e.g., MTT | |

| e.g., Prostate Cancer | e.g., PC-3 | Data to be determined | e.g., 72 | e.g., MTT | |

| Add more cell lines as needed |

Experimental Protocols

Protocol 1: Determination of this compound IC50 using the MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-response curve and IC50 value of this compound in a chosen cancer cell line.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS, sterile)

-

Trypsin-EDTA

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Harvest the cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

This compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells of the 96-well plate.

-

Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells. Include wells with untreated cells (medium only) as a negative control.

-

Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the proposed signaling pathway for this compound's cytotoxic effects.

Caption: this compound's mechanism of action.

Experimental Workflow for Dose-Response Curve Determination

The following diagram outlines the logical workflow for determining the dose-response curve of this compound.

Caption: Workflow for dose-response analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Thiarabine and its Metabolites

Introduction

Thiarabine, a deoxycytidine analog, has demonstrated significant potential as an anticancer agent with excellent activity against various solid tumor xenografts.[1] Its efficacy is attributed to its unique biochemical pharmacology, including the long retention time of its 5'-triphosphate metabolite in tumor cells and potent inhibition of DNA synthesis.[1] Unlike its structural relative, cytarabine, this compound has the advantage of being orally bioavailable.[1] The development of robust analytical methods for the quantitative analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note presents a detailed protocol for the analysis of this compound and its primary metabolites using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Principle